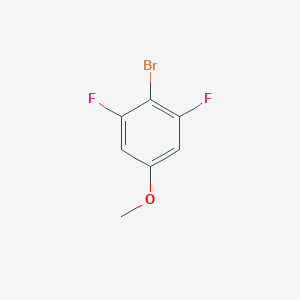

4-Bromo-3,5-difluoroanisole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,3-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJMNTXYFBBTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369315 | |

| Record name | 4-Bromo-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-61-0 | |

| Record name | 2-Bromo-1,3-difluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Bromo-3,5-difluoroanisole (CAS: 202865-61-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluoroanisole, with the Chemical Abstracts Service (CAS) number 202865-61-0, is a halogenated aromatic ether. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the anisole core, makes it a valuable and versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in medicinal chemistry and drug development. The strategic placement of the halogen atoms influences the electronic properties and reactivity of the molecule, offering multiple avenues for the construction of complex molecular architectures.

Physicochemical Properties

4-Bromo-3,5-difluoroanisole is a white to off-white crystalline solid or a colorless clear liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 202865-61-0 | [2][3][4][5][6] |

| Synonyms | 2-Bromo-1,3-difluoro-5-methoxybenzene | [2][3][5] |

| Molecular Formula | C₇H₅BrF₂O | [3][4][6] |

| Molecular Weight | 223.02 g/mol | [4][6] |

| Melting Point | 26-30 °C | [1] |

| Boiling Point | 176.5 °C at 760 mmHg | [1] |

| Density | 1.615 g/cm³ | [1] |

| Appearance | Off-white crystal or colorless clear liquid | [1] |

| Purity | ≥98.0% | [2][4][5] |

| Storage | Store at 2-8 °C | [4] |

Synthesis and Reactivity

Caption: A plausible synthetic route to 4-Bromo-3,5-difluoroanisole.

The reactivity of 4-bromo-3,5-difluoroanisole is dominated by the presence of the bromine and fluorine atoms. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution, although this generally requires harsh reaction conditions.

Applications in Drug Discovery and Development

4-Bromo-3,5-difluoroanisole serves as a crucial intermediate in the synthesis of various biologically active molecules. Its application has been noted in the development of inhibitors for key protein targets in signal transduction pathways.

Inhibitors of p38 MAP Kinase

One of the notable applications of this compound is in the synthesis of aminopyridine N-oxides, which have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1][7] The p38 MAP kinase signaling pathway plays a critical role in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

Caption: Inhibition of the p38 MAP Kinase pathway by aminopyridine N-oxides.

Inhibitors of Cyclin-Dependent Kinases (CDKs)

4-Bromo-3,5-difluoroanisole is also utilized in the preparation of difluorophenacyl analogs, which have been investigated as inhibitors of cyclin-dependent kinases (CDKs).[1][7] CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for cancer therapy.

Experimental Protocols

While a specific, detailed protocol for the synthesis of aminopyridine N-oxides using 4-bromo-3,5-difluoroanisole is described in proprietary literature, a general workflow for such a synthesis can be conceptualized.

Caption: Conceptual workflow for synthesizing aminopyridine N-oxides.

Safety and Handling

4-Bromo-3,5-difluoroanisole is classified as a hazardous substance. The available safety data indicates the following hazard statements:

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Bromo-3,5-difluoroanisole is a key synthetic intermediate with significant applications in the fields of medicinal chemistry and materials science. Its unique structural features provide a versatile platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors for therapeutic use. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space and design next-generation therapeutics. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- 1. 4-Bromo-3,5-difluoroanisole CAS 202865-61-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 4-Bromo-3,5-difluoroanisole | 202865-61-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. 4-Bromo-3,5-difluoroanisole | 202865-61-0 [chemicalbook.com]

Technical Guide: 4-Bromo-3,5-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluoroanisole is a halogenated aromatic compound with significant potential in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the anisole core, imparts specific reactivity and physicochemical properties that are of interest to researchers in medicinal chemistry and materials science. This document provides a concise technical overview of its core molecular properties.

Molecular and Physicochemical Properties

The fundamental properties of 4-Bromo-3,5-difluoroanisole are summarized in the table below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 223.02 g/mol | [1] |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| CAS Number | 202865-61-0 | [1] |

| Alternate Name | 2-Bromo-1,3-difluoro-5-methoxybenzene | [1] |

Structural Information and Relationships

The structural arrangement of 4-Bromo-3,5-difluoroanisole is key to its chemical behavior. The following diagram illustrates the core structure and its key identifiers.

Caption: Key identifiers for 4-Bromo-3,5-difluoroanisole.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of 4-Bromo-3,5-difluoroanisole are typically proprietary or published in peer-reviewed chemical literature. Researchers interested in specific synthetic routes or reaction conditions are encouraged to consult scientific databases such as SciFinder, Reaxys, and Google Scholar using the compound's CAS number (202865-61-0) for relevant publications.

General Synthetic Approach (Illustrative):

A common strategy for the synthesis of substituted anisoles involves the methylation of the corresponding phenol. In the case of 4-Bromo-3,5-difluoroanisole, this would likely involve the methylation of 4-bromo-3,5-difluorophenol.

Workflow for a Hypothetical Williamson Ether Synthesis:

References

An In-Depth Technical Guide to 4-Bromo-3,5-difluoroanisole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluoroanisole is a halogenated aromatic compound with significant utility as a versatile building block in organic synthesis. Its unique electronic properties, imparted by the presence of bromine and fluorine substituents, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Bromo-3,5-difluoroanisole, with a focus on its application in the synthesis of kinase inhibitors for drug discovery. Detailed experimental protocols and spectral data are provided to facilitate its use in a research and development setting.

Chemical Structure and Properties

4-Bromo-3,5-difluoroanisole, with the chemical formula C₇H₅BrF₂O, is a substituted anisole molecule. The structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group. The strategic placement of these functional groups significantly influences the molecule's reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of 4-Bromo-3,5-difluoroanisole

| Property | Value |

| CAS Number | 202865-61-0 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 25-29 °C |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Synthesis of 4-Bromo-3,5-difluoroanisole

Illustrative Synthetic Workflow

The synthesis of 4-Bromo-3,5-difluoroanisole can be conceptualized as a two-step process starting from 3,5-difluoroaniline, as depicted in the following workflow diagram. This involves a Sandmeyer-type reaction to introduce the bromine, followed by a nucleophilic aromatic substitution or other methods to introduce the hydroxyl group, and finally methylation.

Caption: A potential synthetic pathway for 4-Bromo-3,5-difluoroanisole.

General Experimental Considerations (Hypothetical Protocol)

Materials: 4-Bromo-3,5-difluorophenol, dimethyl sulfate, sodium hydroxide, and a suitable solvent like acetone or methanol.

Procedure:

-

Dissolve 4-bromo-3,5-difluorophenol in the chosen solvent in a reaction flask.

-

Add a stoichiometric amount of a base, such as sodium hydroxide, to deprotonate the phenol and form the corresponding phenoxide.

-

Slowly add dimethyl sulfate to the reaction mixture with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude 4-Bromo-3,5-difluoroanisole by column chromatography or distillation.

Spectral Characterization Data

The structural confirmation of 4-Bromo-3,5-difluoroanisole is achieved through various spectroscopic techniques. The following tables summarize the expected spectral data based on its structure and data from similar compounds.

Table 2: Predicted ¹H NMR Spectral Data for 4-Bromo-3,5-difluoroanisole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~6.7-7.0 | Multiplet | 2H | Aromatic protons |

Table 3: Predicted ¹³C NMR Spectral Data for 4-Bromo-3,5-difluoroanisole

| Chemical Shift (δ, ppm) | Assignment |

| ~56 | -OCH₃ |

| ~105-115 | Aromatic CH |

| ~110-120 | Aromatic C-Br |

| ~150-160 (doublet) | Aromatic C-F |

| ~160-165 | Aromatic C-O |

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-3,5-difluoroanisole

| m/z | Assignment |

| 222/224 | [M]⁺ (due to bromine isotopes) |

Table 5: Predicted IR Spectral Data for 4-Bromo-3,5-difluoroanisole

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretch (alkane) |

| ~1600-1400 | C=C stretch (aromatic) |

| ~1250-1000 | C-O stretch (ether) and C-F stretch |

| ~700-500 | C-Br stretch |

Applications in Drug Discovery

4-Bromo-3,5-difluoroanisole is a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various substituents. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.

Precursor for p38 MAP Kinase and CDK Inhibitors

This compound is utilized in the preparation of inhibitors for cyclin-dependent kinases (CDKs) and p38 mitogen-activated protein (MAP) kinase. These kinases are crucial regulators of cell cycle progression and inflammatory responses, respectively, and their dysregulation is implicated in diseases like cancer and chronic inflammatory conditions.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines. Inhibitors derived from 4-Bromo-3,5-difluoroanisole can block the activity of p38α, a key isoform in this pathway, thereby preventing the downstream inflammatory response.

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Conclusion

4-Bromo-3,5-difluoroanisole is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key precursor for the development of potent and selective kinase inhibitors. The information provided in this guide, including its properties, a plausible synthetic route, and expected spectral data, should serve as a valuable resource for researchers and scientists working in synthetic chemistry and medicinal chemistry. Further research into the development of specific and efficient synthetic protocols for this compound will undoubtedly expand its applications in various fields of chemical science.

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3,5-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Bromo-3,5-difluoroanisole, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. The protocols detailed herein are compiled from established chemical literature and offer a robust framework for the laboratory-scale synthesis of this target molecule.

Introduction

4-Bromo-3,5-difluoroanisole is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine substituents on the anisole core imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the design of bioactive molecules. This guide outlines a multi-step synthesis commencing from the readily available starting material, 3,5-difluoroaniline.

Proposed Synthetic Pathway

The most plausible synthetic route, based on available literature, involves a three-step sequence starting from 3,5-difluoroaniline:

-

Bromination of 3,5-difluoroaniline to yield 4-bromo-3,5-difluoroaniline.

-

Diazotization of 4-bromo-3,5-difluoroaniline followed by hydrolysis to produce 4-bromo-3,5-difluorophenol.

-

Methylation of 4-bromo-3,5-difluorophenol via a Williamson ether synthesis to afford the final product, 4-bromo-3,5-difluoroanisole.

Caption: Proposed synthetic pathway for 4-Bromo-3,5-difluoroanisole.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3,5-difluoroaniline

This protocol is adapted from established methods for the bromination of substituted anilines. The directing effects of the amino group (ortho-, para-directing) and the fluorine atoms (meta-directing with respect to themselves) favor the bromination at the C4 position.

Materials:

-

3,5-Difluoroaniline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or other suitable solvent

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve 3,5-difluoroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. Alternatively, N-bromosuccinimide (1.05 eq) can be added portion-wise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

-

If bromine was used, decolorize the solution by the dropwise addition of a saturated sodium bisulfite solution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Illustrative):

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |

| 3,5-Difluoroaniline | 1.0 | 129.11 | 12.91 |

| Bromine | 1.05 | 159.81 | 16.78 |

| Acetic Acid | - | - | 100 mL |

| Expected Yield | - | - | ~80-90% |

Step 2: Synthesis of 4-Bromo-3,5-difluorophenol

This procedure utilizes a Sandmeyer-type reaction, where the amino group of 4-bromo-3,5-difluoroaniline is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Materials:

-

4-Bromo-3,5-difluoroaniline

-

Sulfuric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Water

-

Copper(II) sulfate (optional, as catalyst)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a beaker, carefully add concentrated sulfuric acid (2.5 eq) to water (50 mL) and cool the solution to 0-5 °C in an ice-salt bath.

-

To this cold acid solution, slowly add 4-bromo-3,5-difluoroaniline (1.0 eq) with stirring, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate round-bottom flask equipped with a condenser, bring a solution of water (100 mL) and a catalytic amount of copper(II) sulfate to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 4-bromo-3,5-difluorophenol can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data (Illustrative):

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |

| 4-Bromo-3,5-difluoroaniline | 1.0 | 208.01 | 20.80 |

| Concentrated H₂SO₄ | 2.5 | 98.08 | 24.52 |

| Sodium Nitrite | 1.1 | 69.00 | 7.59 |

| Expected Yield | - | - | ~70-80% |

Step 3: Synthesis of 4-Bromo-3,5-difluoroanisole

The final step is a Williamson ether synthesis, a reliable method for the formation of ethers from an alcohol (in this case, a phenol) and an alkyl halide.[1][2]

Materials:

-

4-Bromo-3,5-difluorophenol

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone or N,N-dimethylformamide (DMF)

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3,5-difluorophenol (1.0 eq) in acetone or DMF.

-

Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or at 50-60 °C (for DMF) and stir for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-bromo-3,5-difluoroanisole.

-

Purify the product by column chromatography or distillation under reduced pressure.

Quantitative Data (Illustrative):

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |

| 4-Bromo-3,5-difluorophenol | 1.0 | 209.00 | 20.90 |

| Potassium Carbonate | 1.5 | 138.21 | 20.73 |

| Methyl Iodide | 1.2 | 141.94 | 17.03 |

| Expected Yield | - | - | >90% |

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of 4-Bromo-3,5-difluoroanisole.

Conclusion

The synthesis of 4-bromo-3,5-difluoroanisole can be effectively achieved through a three-step process starting from 3,5-difluoroaniline. The described protocols for bromination, diazotization/hydrolysis, and methylation provide a solid foundation for researchers to produce this valuable compound. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.

References

Synthesis of 4-Bromo-3,5-difluoroanisole from 3,5-difluoroaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for producing 4-Bromo-3,5-difluoroanisole, a valuable intermediate in pharmaceutical and agrochemical research, starting from 3,5-difluoroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic process.

Synthetic Pathway Overview

The synthesis of 4-Bromo-3,5-difluoroanisole from 3,5-difluoroaniline is a multi-step process. The most common and practical route involves three key transformations:

-

Diazotization and Hydrolysis: 3,5-difluoroaniline is first converted to a diazonium salt, which is then hydrolyzed to yield 3,5-difluorophenol. This is a classic method for the synthesis of phenols from anilines.[1][2]

-

Methylation: The resulting 3,5-difluorophenol undergoes methylation to form 3,5-difluoroanisole.

-

Bromination: The final step is the regioselective bromination of 3,5-difluoroanisole to introduce a bromine atom at the 4-position, yielding the target compound, 4-Bromo-3,5-difluoroanisole.

An alternative, though less direct, initial step involves a Sandmeyer reaction to convert 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene.[3][4][5] However, the subsequent conversion of this intermediate to the target anisole is more complex. Therefore, this guide will focus on the more established route via the phenolic intermediate.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data.

Step 1: Synthesis of 3,5-difluorophenol from 3,5-difluoroaniline

The conversion of 3,5-difluoroaniline to 3,5-difluorophenol is achieved through a diazotization reaction followed by hydrolysis. While this is a traditional method, it is important to note that the diazotization process can have safety risks and the hydrolysis can generate significant wastewater.[1][2]

Experimental Protocol:

-

Diazotization: 3,5-difluoroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to a low temperature (typically 0-5 °C).

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the low temperature. The reaction progress can be monitored for the presence of nitrous acid using starch-iodide paper.

-

Hydrolysis: The resulting diazonium salt solution is then carefully heated to induce hydrolysis. The evolution of nitrogen gas is observed as the diazonium group is replaced by a hydroxyl group.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the 3,5-difluorophenol is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as distillation or chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,5-difluoroaniline | [1] |

| Key Reagents | Sodium nitrite, Sulfuric Acid | [1] |

| Product | 3,5-difluorophenol | [1] |

| Yield | Not specified, but noted as "not ideal" | [1] |

Step 2: Synthesis of 3,5-difluoroanisole from 3,5-difluorophenol

The methylation of 3,5-difluorophenol is a standard etherification reaction.

Experimental Protocol:

-

3,5-difluorophenol is dissolved in a suitable solvent, such as acetone or methanol.

-

A base, such as potassium carbonate or sodium hydroxide, is added to deprotonate the phenol and form the corresponding phenoxide.

-

A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the reaction mixture.

-

The reaction is stirred, typically at room temperature or with gentle heating, until completion.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude 3,5-difluoroanisole, which can be further purified by distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3,5-difluorophenol |

| Key Reagents | Methylating agent (e.g., dimethyl sulfate), Base (e.g., K2CO3) |

| Product | 3,5-difluoroanisole |

| Yield | Typically high, >90% (literature values for similar reactions) |

Step 3: Synthesis of 4-Bromo-3,5-difluoroanisole from 3,5-difluoroanisole

The final step is the electrophilic aromatic substitution (bromination) of 3,5-difluoroanisole. The methoxy group is an activating group and directs the incoming electrophile to the ortho and para positions. In this case, the para position (C4) is sterically accessible.

Experimental Protocol:

-

3,5-difluoroanisole is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the solution. The reaction may be carried out in the presence of a catalyst if necessary.

-

The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude 4-Bromo-3,5-difluoroanisole is then purified, for example, by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3,5-difluoroanisole |

| Key Reagents | Brominating agent (e.g., NBS or Br2) |

| Product | 4-Bromo-3,5-difluoroanisole |

| Yield | Dependent on specific conditions and brominating agent used. |

Visualization of the Synthetic Pathway

The following diagram illustrates the logical workflow of the synthesis of 4-Bromo-3,5-difluoroanisole from 3,5-difluoroaniline.

Caption: Synthetic route to 4-Bromo-3,5-difluoroanisole.

Conclusion

The synthesis of 4-Bromo-3,5-difluoroanisole from 3,5-difluoroaniline is a feasible multi-step process for research and development purposes. The outlined pathway, proceeding through a 3,5-difluorophenol intermediate, utilizes well-established organic reactions. While the initial diazotization and hydrolysis step requires careful handling due to potential safety and environmental concerns, the subsequent methylation and bromination steps are generally high-yielding and straightforward. This guide provides a solid foundation for chemists to undertake the synthesis of this important fluorinated building block. Further optimization of each step may be required to achieve desired yields and purity for specific applications.

References

- 1. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to 4-Bromo-3,5-difluoroanisole: Elucidating Structure Through Advanced Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluoroanisole is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] The strategic placement of bromine and fluorine atoms on the anisole scaffold imparts unique electronic properties and metabolic stability, making it an attractive intermediate for drug discovery and material science.[1] Accurate and unambiguous structural confirmation of this molecule is paramount for its effective utilization in complex synthetic pathways. This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 4-Bromo-3,5-difluoroanisole, offering insights into the principles and practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for its definitive identification. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes predicted data, established spectroscopic principles of analogous compounds, and expert analysis to present a comprehensive and reliable spectroscopic profile.

Molecular Structure and Spectroscopic Overview

The structure of 4-Bromo-3,5-difluoroanisole, with its distinct substitution pattern, gives rise to a unique spectroscopic fingerprint. The interplay of the electron-donating methoxy group (-OCH₃) and the electronegative halogen substituents (Br and F) on the aromatic ring governs the chemical environment of each nucleus, leading to characteristic signals in various spectroscopic techniques.

Figure 1: Molecular structure of 4-Bromo-3,5-difluoroanisole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Bromo-3,5-difluoroanisole, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of the structural puzzle.

¹H NMR Spectroscopy: Probing the Aromatic and Methoxy Protons

Theoretical Framework: The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-donating groups shield protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups deshield them, causing downfield shifts.[2] In 4-Bromo-3,5-difluoroanisole, the methoxy group is electron-donating, while the fluorine and bromine atoms are electron-withdrawing.

Predicted ¹H NMR Spectrum:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -OCH₃ | ~3.8 | Singlet (s) | N/A |

| Ar-H (2,6) | ~6.7 - 7.0 | Triplet (t) | JH-F ≈ 2-3 |

In-depth Analysis:

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. They are expected to appear as a sharp singlet. Their chemical shift is influenced by the electron-donating nature of the oxygen atom.

-

Aromatic Protons (H-2 and H-6): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They are expected to show a downfield chemical shift typical for aromatic protons.[3] Each proton is coupled to the two meta-positioned fluorine atoms, resulting in a triplet splitting pattern due to the approximately equal coupling constants (JH-F).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: The chemical shifts of carbon atoms are also influenced by the electronic effects of substituents. Electronegative atoms like fluorine and bromine cause a downfield shift for the directly attached carbon and affect the chemical shifts of other carbons in the ring through inductive and resonance effects.[4]

Predicted ¹³C NMR Spectrum:

| Carbon(s) | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| -OCH₃ | ~56 | Quartet (q) |

| C-1 | ~160 | Triplet (t) |

| C-2, C-6 | ~105-110 | Doublet (d) |

| C-3, C-5 | ~155-160 | Doublet of doublets (dd) |

| C-4 | ~95-100 | Singlet (s) |

In-depth Analysis:

-

Quaternary Carbons: The carbon attached to the methoxy group (C-1) and the carbons bearing the fluorine atoms (C-3, C-5) will be significantly downfield due to the electronegativity of the attached atoms. The carbon bearing the bromine atom (C-4) will also be downfield, though typically to a lesser extent than fluorine-bearing carbons.

-

C-F Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling. The C-3 and C-5 carbons will be split into doublets by the directly attached fluorine (¹JC-F), and these signals will be further split by the adjacent fluorine (²JC-F), resulting in doublets of doublets. The C-2 and C-6 carbons will show smaller doublet splitting from the meta-fluorine (³JC-F). The C-1 and C-4 carbons may show triplet splitting from the two equivalent fluorine atoms.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

Theoretical Framework: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[5] The chemical shifts are very sensitive to the electronic environment.

Predicted ¹⁹F NMR Spectrum:

| Fluorine(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| F-3, F-5 | -110 to -130 | Triplet (t) | JF-H ≈ 2-3 |

In-depth Analysis: Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent and will produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet by coupling to the two meta-protons (H-2 and H-6). The chemical shift will be in the typical range for aromatic fluorine atoms.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 4-Bromo-3,5-difluoroanisole, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in an M+2 peak of nearly equal intensity to the molecular ion peak.[7]

Predicted Mass Spectrum Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 222/224 | Molecular ion with characteristic bromine isotope pattern |

| [M-CH₃]⁺ | 207/209 | Loss of a methyl radical |

| [M-CH₃-CO]⁺ | 179/181 | Subsequent loss of carbon monoxide |

| [C₆H₂F₂Br]⁺ | 191/193 | Loss of the methoxy group |

Fragmentation Pathway: The fragmentation of 4-Bromo-3,5-difluoroanisole under electron ionization would likely proceed through the initial loss of a methyl radical from the methoxy group, followed by the elimination of a molecule of carbon monoxide. Another likely fragmentation pathway is the cleavage of the C-O bond, leading to the loss of the entire methoxy group.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Aromatic C=C stretch |

| 1300-1200 | Aryl-O stretch (asymmetric) |

| 1100-1000 | Aryl-O stretch (symmetric) |

| 1200-1000 | C-F stretch |

| 700-500 | C-Br stretch |

In-depth Analysis: The IR spectrum of 4-Bromo-3,5-difluoroanisole will be characterized by the presence of aromatic C-H stretching vibrations, aliphatic C-H stretching from the methoxy group, and a series of characteristic aromatic C=C stretching bands. The strong absorptions corresponding to the aryl-O and C-F stretching vibrations will be key diagnostic features. The C-Br stretch will appear in the fingerprint region at a lower wavenumber.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-3,5-difluoroanisole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon (unless C-F coupling is present). A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum, or without decoupling to observe H-F couplings.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the column's stationary phase.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically at 70 eV) and fragmented. The mass analyzer separates the ions based on their m/z ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation: As 4-Bromo-3,5-difluoroanisole is a solid at room temperature, it can be analyzed as a KBr pellet or as a thin film from a melt between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty sample compartment (or the solvent). Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

The comprehensive spectroscopic analysis of 4-Bromo-3,5-difluoroanisole, integrating ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, provides an unambiguous confirmation of its molecular structure. The predicted and interpreted data presented in this guide offer a robust framework for the identification and characterization of this important synthetic building block. By understanding the principles behind the spectroscopic techniques and the influence of the molecular structure on the resulting spectra, researchers can confidently utilize 4-Bromo-3,5-difluoroanisole in their synthetic endeavors, accelerating the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- (Placeholder for a relevant scientific article discussing the synthesis or application of 4-Bromo-3,5-difluoroanisole or a closely related compound.

-

Dhami, K. S., & Stothers, J. B. (1967). 13C NMR Studies. VIII. 13C Spectra of Some Substituted Anisoles. Canadian Journal of Chemistry, 45(3), 233-243. [Link]

- (Placeholder for a reference on ¹³C NMR of substituted anisoles)

- (Placeholder for a reference on ¹³C NMR of diphenyl ethers)

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). Retrieved from a relevant educational source on NMR spectroscopy. [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Retrieved from a relevant educational source on NMR signal assignment. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved December 30, 2025, from [Link]

- (Placeholder for a reference on arom

- (Placeholder for a reference on mass spectrometry fragment

- (Placeholder for a reference on proton chemical shifts in substituted benzenes)

- (Placeholder for a reference on ¹³C NMR of aniline deriv

- (Placeholder for a reference on FT-IR of anisole)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromoanisole(104-92-7) 1H NMR [m.chemicalbook.com]

- 3. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3,5-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Bromo-3,5-difluoroanisole. Due to the absence of publicly available experimental spectral data for this specific compound in the searched scientific literature and databases, this guide will focus on a theoretical interpretation based on established principles of NMR spectroscopy and analysis of analogous compounds. A general experimental protocol for acquiring such a spectrum is also provided.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromo-3,5-difluoroanisole is predicted to exhibit two distinct signals: one for the methoxy (-OCH₃) protons and another for the aromatic protons. The quantitative data for these signals would be determined experimentally.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | 3H |

| Ar-H | 6.7 - 7.2 | Triplet (t) | ~2-3 (⁴JH-F) | 2H |

Molecular Structure and Predicted Coupling

The structure of 4-Bromo-3,5-difluoroanisole dictates a specific pattern of proton signals. The methoxy group protons are chemically equivalent and distant from the fluorine and bromine atoms, leading to an expected singlet. The two aromatic protons are also chemically equivalent due to the molecule's symmetry. These protons are expected to couple with the two equivalent fluorine atoms at the meta positions, resulting in a triplet due to coupling to two identical nuclei (n+1 rule, where n=2 for the two fluorine atoms).

Figure 1. Predicted through-bond coupling in 4-Bromo-3,5-difluoroanisole.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a general methodology for the acquisition of a ¹H NMR spectrum for a compound such as 4-Bromo-3,5-difluoroanisole.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Bromo-3,5-difluoroanisole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

The spectrum should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

Standard acquisition parameters would include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

Temperature: 298 K

-

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using Fourier transformation.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The spectrum is referenced to the internal standard (TMS).

-

Integration of the signals is performed to determine the relative number of protons for each resonance.

-

Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Figure 2. General workflow for ¹H NMR spectroscopy.

An In-Depth Technical Guide to the ¹³C NMR of 4-Bromo-3,5-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-3,5-difluoroanisole. This document details predicted spectral data, a standard experimental protocol for data acquisition, and a structural representation to aid in spectral assignment. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may be working with this or structurally related compounds.

Introduction to ¹³C NMR of Fluorinated Aromatic Compounds

¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the case of fluorinated aromatic compounds such as 4-bromo-3,5-difluoroanisole, the presence of fluorine atoms introduces carbon-fluorine (C-F) coupling, which provides additional structural information. The ¹⁹F nucleus has a spin of I = 1/2, similar to ¹H, and therefore couples to neighboring ¹³C nuclei. This coupling manifests as splitting of the carbon signals into doublets, triplets, or more complex multiplets, depending on the number of fluorine atoms and their proximity to the carbon nucleus. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the carbon and fluorine atoms and can be a valuable tool for assigning specific carbon signals.

Predicted ¹³C NMR Data for 4-Bromo-3,5-difluoroanisole

Due to the absence of readily available experimental ¹³C NMR data for 4-bromo-3,5-difluoroanisole in the public domain, the following data has been generated using computational prediction methods. These predictions provide an expected range for the chemical shifts and coupling constants, which can serve as a guide for spectral analysis.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 | 161.5 | Triplet | ~2.5 (⁴Jcf) |

| C-2 | 100.2 | Doublet of Doublets | ~20 (²Jcf), ~5 (⁴Jcf) |

| C-3 | 160.8 | Doublet | ~250 (¹Jcf) |

| C-4 | 95.7 | Triplet | ~5 (³Jcf) |

| C-5 | 160.8 | Doublet | ~250 (¹Jcf) |

| C-6 | 100.2 | Doublet of Doublets | ~20 (²Jcf), ~5 (⁴Jcf) |

| OCH₃ | 57.0 | Singlet | - |

Disclaimer: These are predicted values and may differ from experimental results.

Structural Diagram and Spectral Assignment

The following diagram illustrates the chemical structure of 4-bromo-3,5-difluoroanisole with numbered carbon atoms corresponding to the data in the table above.

Caption: Structure of 4-Bromo-3,5-difluoroanisole with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard operating procedure for acquiring the ¹³C NMR spectrum of 4-bromo-3,5-difluoroanisole.

1. Sample Preparation

-

Sample Purity: Ensure the sample of 4-bromo-3,5-difluoroanisole is of high purity to avoid interference from impurities in the spectrum.

-

Solvent: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference.

-

NMR Tube: Use a clean, dry 5 mm NMR tube. Transfer the solution to the NMR tube.

2. NMR Spectrometer Setup

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.

-

Spectral Width: Set the spectral width to encompass the expected range of chemical shifts for aromatic and methoxy carbons (e.g., 0 to 200 ppm).

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

4. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Due to the nature of proton-decoupled ¹³C NMR, integration is generally not quantitative.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the ¹³C NMR spectrum of 4-bromo-3,5-difluoroanisole.

Caption: Workflow for ¹³C NMR spectral analysis.

FT-IR Analysis of 4-Bromo-3,5-difluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Bromo-3,5-difluoroanisole. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making its structural characterization by techniques like FT-IR crucial for quality control and reaction monitoring.[1] This document outlines the expected vibrational modes, a detailed experimental protocol for analysis, and a logical workflow for spectral interpretation.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 4-Bromo-3,5-difluoroanisole is characterized by absorption bands corresponding to the vibrational modes of its functional groups and the substituted aromatic ring. Based on the analysis of anisole derivatives and substituted benzenes, the following table summarizes the predicted key IR absorption peaks.[2][3][4][5][6][7]

| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of C-H stretching in the benzene ring.[6][7][8] |

| 2970 - 2840 | C-H Stretch (Methyl of Methoxy) | Medium | Asymmetric and symmetric stretching of the -OCH₃ group. |

| 1600 - 1580 | C=C Aromatic Ring Stretch | Medium to Strong | Vibrations of the carbon-carbon double bonds within the benzene ring.[3][6][7] |

| 1480 - 1440 | C=C Aromatic Ring Stretch | Medium to Strong | Further confirmation of the aromatic ring structure.[3][6][7] |

| 1440 - 1400 | C-H Bend (Methyl of Methoxy) | Medium | Asymmetric bending of the -OCH₃ group. |

| 1300 - 1200 | C-O-C Asymmetric Stretch (Aryl Ether) | Strong | A characteristic and strong absorption for anisole and its derivatives.[4][9] |

| 1200 - 1100 | C-F Stretch | Strong | The presence of two fluorine atoms will likely result in strong absorptions in this region. |

| 1050 - 1000 | C-O-C Symmetric Stretch (Aryl Ether) | Medium | Another key indicator of the ether linkage.[4] |

| 900 - 800 | C-H Out-of-Plane Bending | Strong | The substitution pattern on the benzene ring will influence the exact position and number of these bands.[3][6] |

| 700 - 600 | C-Br Stretch | Medium to Strong | The carbon-bromine bond vibration is expected in the lower frequency fingerprint region.[2] |

| Below 600 | Ring Bending Modes | Weak to Medium | Out-of-plane deformations of the substituted benzene ring.[2] |

Experimental Protocol: FT-IR Analysis

The following protocol outlines the general steps for acquiring an FT-IR spectrum of 4-Bromo-3,5-difluoroanisole.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

-

Attenuated Total Reflectance (ATR) accessory or KBr plates/press

Materials:

-

4-Bromo-3,5-difluoroanisole sample

-

Potassium Bromide (KBr), spectroscopic grade (for pellet method)

-

Solvent for cleaning (e.g., acetone or isopropanol), spectroscopic grade

Procedure (ATR Method):

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Record a background spectrum with a clean ATR crystal. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) from the sample spectrum.

-

Sample Application: Place a small amount of the 4-Bromo-3,5-difluoroanisole sample directly onto the ATR crystal. If the sample is a solid, ensure good contact is made using the pressure clamp.

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Process the acquired spectrum by performing a baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., acetone) and a soft tissue to remove all traces of the sample.

Procedure (KBr Pellet Method - for solid samples):

-

Sample Preparation: Grind a small amount (1-2 mg) of the 4-Bromo-3,5-difluoroanisole sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Scan: Record a background spectrum of the empty sample holder.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing: Process the spectrum as described in the ATR method.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of 4-Bromo-3,5-difluoroanisole, from sample preparation to final interpretation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region [opg.optica.org]

- 3. academics.nat.tum.de [academics.nat.tum.de]

- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 5. ijermt.org [ijermt.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

Mass Spectrometry of 4-Bromo-3,5-difluoroanisole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-3,5-difluoroanisole (C7H5BrF2O). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of fragmentation pathways.

Compound Information

Molecular Formula: C7H5BrF2O

Structure:

Key Physicochemical Properties:

-

Monoisotopic Mass: 221.94917 Da[1]

-

Molecular Weight: 223.02 g/mol [2]

-

Synonyms: 2-Bromo-1,3-difluoro-5-methoxybenzene[2]

Mass Spectrometric Data

While a publicly available, experimentally derived mass spectrum for 4-Bromo-3,5-difluoroanisole is not readily accessible, theoretical data and analysis of similar compounds allow for an accurate prediction of its mass spectrometric behavior.

Predicted Mass-to-Charge Ratios (m/z) of Adducts

The following table summarizes the predicted mass-to-charge ratios for various adducts of 4-Bromo-3,5-difluoroanisole, which are crucial for analysis by techniques such as electrospray ionization (ESI).

| Adduct | Predicted m/z |

| [M+H]+ | 222.95645 |

| [M+Na]+ | 244.93839 |

| [M-H]- | 220.94189 |

| [M+NH4]+ | 239.98299 |

| [M+K]+ | 260.91233 |

| [M+H-H2O]+ | 204.94643 |

| [M+HCOO]- | 266.94737 |

| [M+CH3COO]- | 280.96302 |

| [M]+ | 221.94862 |

Data sourced from PubChem.[1]

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron ionization mass spectrometry of 4-Bromo-3,5-difluoroanisole is expected to produce a characteristic fragmentation pattern. The presence of bromine isotopes (79Br and 81Br in approximately a 1:1 ratio) will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

The primary fragmentation events are predicted to be the loss of the methyl group, followed by the loss of a carbonyl group, and cleavage of the bromine and fluorine atoms.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted major fragmentation pathway of 4-Bromo-3,5-difluoroanisole under electron ionization.

Caption: Predicted EI-MS Fragmentation of 4-Bromo-3,5-difluoroanisole.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of 4-Bromo-3,5-difluoroanisole using GC-MS with electron ionization.

Objective: To obtain the mass spectrum of 4-Bromo-3,5-difluoroanisole and identify its characteristic fragments.

1. Sample Preparation:

-

Dissolve 1 mg of 4-Bromo-3,5-difluoroanisole in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the solution until the sample is completely dissolved.

-

If necessary, dilute the sample further to an appropriate concentration (e.g., 1-10 µg/mL).

2. GC-MS Instrument Conditions:

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | - Initial: 60 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final: Hold at 280 °C for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-350 amu |

| Scan Rate | 2 scans/sec |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

3. Data Analysis:

-

Integrate the chromatographic peak corresponding to 4-Bromo-3,5-difluoroanisole.

-

Obtain the mass spectrum for the integrated peak.

-

Identify the molecular ion peak (M+.) and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathway. Note the characteristic isotopic pattern of bromine.

Experimental Workflow Diagram

The following diagram outlines the workflow for the GC-MS analysis.

Caption: GC-MS Experimental Workflow for 4-Bromo-3,5-difluoroanisole.

Applications in Drug Development

The mass spectrometric analysis of 4-Bromo-3,5-difluoroanisole is relevant in several areas of drug development:

-

Metabolite Identification: In preclinical and clinical studies, mass spectrometry is essential for identifying the metabolites of drug candidates. The fragmentation pattern of the parent compound helps in elucidating the structures of its metabolites.

-

Impurity Profiling: Mass spectrometry is used to detect and identify impurities in active pharmaceutical ingredients (APIs) and formulated drug products.

-

Reaction Monitoring: In process chemistry, mass spectrometry can be used to monitor the progress of chemical reactions involving 4-Bromo-3,5-difluoroanisole as a starting material or intermediate.

Logical Relationship in Metabolite Studies

The following diagram illustrates the logical relationship in using the parent drug's mass spectrum to identify potential metabolites.

Caption: Logic for Metabolite Identification using MS/MS.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3,5-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-3,5-difluoroanisole, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Properties

4-Bromo-3,5-difluoroanisole is a halogenated aromatic compound. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 202865-61-0 | [1] |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.02 g/mol | --- |

| Appearance | White to Almost white powder to lump | --- |

| Melting Point | 29 °C | --- |

| Purity | >98.0% (GC) | --- |

Hazard Identification and GHS Classification

4-Bromo-3,5-difluoroanisole is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to prevent exposure and ensure stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is required:

-

Eye/Face Protection: Chemical splash goggles or a face shield.[1]

-

Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1]

-

Skin and Body Protection: A flame-resistant lab coat worn over personal clothing that covers the legs.

-

Respiratory Protection: All handling should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling Procedures

-

Avoid breathing dust, fumes, or vapors.[2]

-

Prevent all contact with skin and eyes by wearing appropriate PPE.[2]

-

Wash hands thoroughly with soap and water after handling.[2]

-

Use in a well-ventilated area, preferably a chemical fume hood.[2]

-

Use non-sparking tools and explosion-proof equipment where necessary.[2]

-

Do not eat, drink, or smoke in the area where the chemical is handled.

Storage Conditions

-

Store in a tightly closed, properly labeled container.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.

-

Store locked up.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: No information available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eyes. Use personal protective equipment.[2]

-

Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]

-

Containment and Cleanup: Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal.[2]

Experimental Protocols

The following are generalized protocols for the safe handling of 4-Bromo-3,5-difluoroanisole in a laboratory setting.

Weighing and Transferring Solid Compound

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Don all required PPE as outlined in Section 3.1.

-

Decontaminate the work surface within the fume hood.

-

-

Procedure:

-

Place a calibrated analytical balance inside the fume hood.

-

Use a clean, dry weighing boat or paper.

-

Carefully transfer the desired amount of 4-Bromo-3,5-difluoroanisole from the storage container to the weighing vessel using a clean spatula.

-

Avoid generating dust.

-

Once weighed, securely close the storage container.

-

Transfer the weighed compound to the reaction vessel.

-

-

Post-Procedure:

-

Clean the spatula and any other contaminated equipment.

-

Dispose of the weighing boat/paper as hazardous waste.

-

Decontaminate the work surface.

-

Preparation of a Solution

-

Preparation:

-

Follow all preparation steps from Protocol 5.1.

-

Select a suitable solvent and reaction vessel.

-

-

Procedure:

-

Weigh the required amount of 4-Bromo-3,5-difluoroanisole as per Protocol 5.1.

-

Slowly add the weighed solid to the solvent in the reaction vessel while stirring.

-

Ensure the vessel is loosely covered to prevent splashing.

-

Continue stirring until the solid is fully dissolved.

-

-

Post-Procedure:

-

Properly label the solution with the compound name, concentration, solvent, and date.

-

Clean all contaminated glassware and equipment.

-

Visualized Workflows

Safe Handling Workflow

References

4-Bromo-3,5-difluoroanisole material safety data sheet (MSDS)

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This technical guide provides a comprehensive overview of the material safety data for 4-Bromo-3,5-difluoroanisole (CAS No. 202865-61-0). The information herein is compiled and structured to serve as an essential resource for researchers, scientists, and professionals in drug development, emphasizing safe handling, storage, and emergency procedures.

Chemical Identification and Properties

4-Bromo-3,5-difluoroanisole, also known as 2-Bromo-1,3-difluoro-5-methoxybenzene, is a halogenated aromatic compound.[1] Its structure and properties make it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₂O | [1][2] |

| Molecular Weight | 223.02 g/mol | [1][2] |

| CAS Number | 202865-61-0 | [1][2] |

| Appearance | White to almost white powder to lump | [1] |

| Melting Point | 29 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water | |

| Purity | ≥ 98% (GC) | [1] |

Hazard Identification and Classification

4-Bromo-3,5-difluoroanisole is classified as a hazardous substance. It is crucial to understand its potential health effects prior to handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: ChemicalBook Safety Data Sheet[3]

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P405: Store locked up.[3]

-

Toxicological Information

There is currently no quantitative toxicological data, such as LD50 or LC50 values, available for 4-Bromo-3,5-difluoroanisole in the public domain. The toxicological properties have not been fully investigated. Therefore, this compound should be handled with the utmost care, assuming it to be potentially toxic.

Experimental Protocols: Safe Handling and Storage

Given the absence of specific experimental protocols in safety literature, this section details the necessary procedures for safe handling and storage in a laboratory setting.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

-